![molecular formula C17H21NO5 B2750940 methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 337495-67-7](/img/structure/B2750940.png)
methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO5 and its molecular weight is 319.357. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The study on Triphenylphosphine-Catalyzed Synthesis presents a method where ethyl 2-arylamino-2-oxo-acetates undergo a complex reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This synthesis showcases the efficiency of using triphenylphosphine in catalyzing the formation of structurally complex pyrrole derivatives, highlighting the importance of catalysis in organic synthesis (Yavari, Aghazadeh, & Tafazzoli, 2002).
Another research on Vinylphosphonium Salt Mediated Synthesis reveals the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives. The reaction showcases the utility of ethyl 1H-perimidine-2-carboxylate in generating novel pyrido perimidine derivatives, indicating the versatility of pyrrole derivatives as intermediates in synthesizing complex heterocyclic structures (Yavari, Adib, Jahani-Moghaddam, & Bijanzadeh, 2002).
Molecular Structure and Analysis
The Structural and Spectral Analyses study elaborates on the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This work not only provides insights into the molecular structure of the synthesized compound but also evaluates its properties through quantum chemical calculations. The findings offer an understanding of the compound's stability, resonance-assisted hydrogen bonding, and reactivity, which are crucial for its potential applications in material science and molecular engineering (Singh et al., 2013).
Research on Intramolecular Ring Formation discusses the thermal decompositions leading to the formation of methyl pyrrolo [1, 2-a] quinoline-3-carboxylates. This study highlights the reactivity of methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate derivatives under specific conditions, providing valuable insights into the mechanisms of ring formation and the factors influencing these processes (Yakushijin, Tsuruta, & Furukawa, 1982).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, and more .
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes
Result of Action
Based on the biological activities of similar compounds, it’s possible that cbmicro_040373 could have a range of effects, such as inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of microbes, or preventing the proliferation of cancer cells .
properties
IUPAC Name |
methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-11-13(17(20)23-4)10-16(19)18(11)8-7-12-5-6-14(21-2)15(9-12)22-3/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNJOWLEWYGDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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